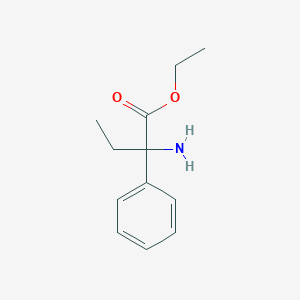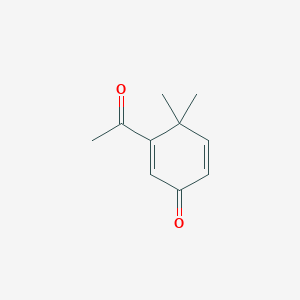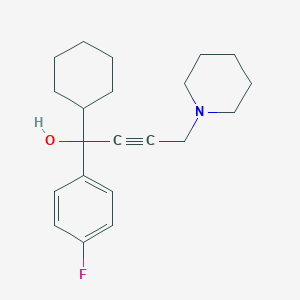
1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol is a synthetic organic compound that features a piperidine ring substituted with cyclohexyl, hydroxy, and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclohexyl group: This step might involve alkylation reactions using cyclohexyl halides.
Addition of the hydroxy group: Hydroxylation reactions can be employed to introduce the hydroxy group.
Incorporation of the fluorophenyl group: This can be done through substitution reactions using fluorophenyl precursors.
Formation of the butynyl linkage: This step might involve coupling reactions such as Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies and experimental data.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine: Similar structure but without the fluorine atom.
1-(4-Cyclohexyl-4-hydroxy-4-(4-chlorophenyl)-2-butynyl)piperidine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its non-fluorinated analogs.
Propriétés
Numéro CAS |
127471-25-4 |
|---|---|
Formule moléculaire |
C21H28FNO |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H28FNO/c22-20-12-10-19(11-13-20)21(24,18-8-3-1-4-9-18)14-7-17-23-15-5-2-6-16-23/h10-13,18,24H,1-6,8-9,15-17H2 |
Clé InChI |
XXQIFONNLHEHLF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
SMILES canonique |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Synonymes |
1-(4-cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine 4-fluorohexbutinol 4-fluorohexbutinol, (R)-isomer 4-fluorohexbutinol, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





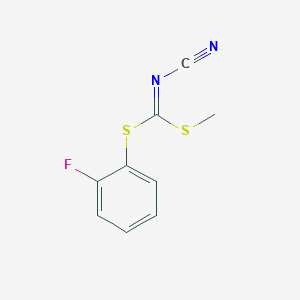
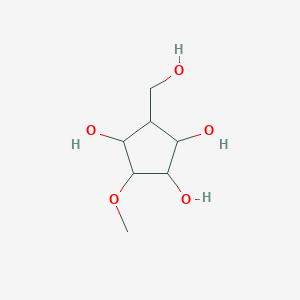

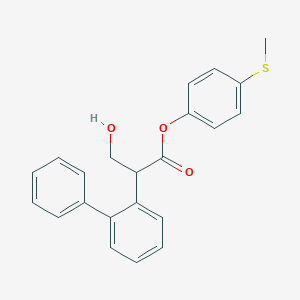

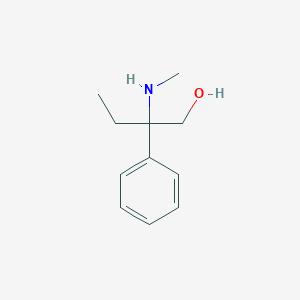
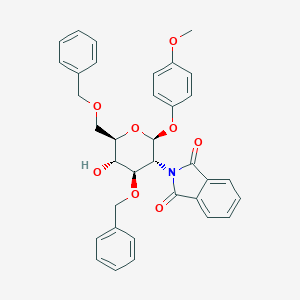
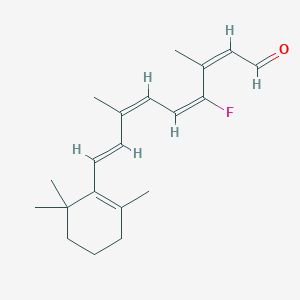
![tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B137645.png)
